molecular formula C8H5F2N B2608808 2,6-Difluoro-3-methylbenzonitrile CAS No. 886502-09-6

2,6-Difluoro-3-methylbenzonitrile

Cat. No. B2608808
CAS RN: 886502-09-6
M. Wt: 153.132
InChI Key: OXAYAJBYFPLWFX-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylbenzonitrile is a crystalline solid . It is commonly used as a building block in the synthesis of various organic compounds.


Molecular Structure Analysis

The molecular formula of 2,6-Difluoro-3-methylbenzonitrile is C8H5F2N . The InChI code is 1S/C8H5F2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3 .


Physical And Chemical Properties Analysis

2,6-Difluoro-3-methylbenzonitrile is a solid at room temperature . Its molecular weight is 153.13 .

Scientific Research Applications

Thermochemistry and Theoretical Studies

  • Benchmark Thermochemistry : The gas-phase enthalpies of formation of various methylbenzonitriles, including 2,6-dimethylbenzonitrile, were investigated. This research is significant for understanding the interaction between cyano and methyl groups and estimating thermochemical properties of these substances (Zaitseva et al., 2015).

Polymer Synthesis

  • Multicyclic Poly(benzonitrile ether)s : The study explored the use of 2,6-difluorobenzonitrile in the synthesis of soluble polyethers and cross-linked products. This research is pivotal for developing new materials with unique properties (Kricheldorf et al., 2005).

Chemical Reactions and Synthesis

  • Nucleophilic Substitution Reactions : The suitability of 2,6-difluorobenzonitrile as a substrate for studying nucleophilic attacks by enolate anions was examined. This has implications for understanding reaction mechanisms (Guedira & Beugelmans, 1992).
  • Synthesis of 2,6-Difluorobenzamide : A process for producing 2,6-difluorobenzamide via fluorization and nucleophilic addition using 2,6-difluorobenzonitrile was developed, highlighting its role in chemical synthesis (Luo Sheng-tie, 2005).

Spectroscopic Studies

  • Microwave Spectrum Analysis : The microwave spectrum of 2,6-difluorobenzonitrile was analyzed, providing insights into its molecular structure and properties (Sharma & Doraiswamy, 1996).

Corrosion Inhibition

  • Corrosion Inhibition Properties : The application of 2-aminobenzene-1,3-dicarbonitriles derivatives in corrosion inhibition on mild steel was investigated, demonstrating potential industrial applications (Verma et al., 2015).

Fluorine-Containing Polymers

  • Synthesis of Fluorine-Containing Polymers : Novel fluorinated poly(ether nitrile)s derived from 2,3,4,5,6-Pentafluorobenzonitrile, related to 2,6-difluorobenzonitrile, were synthesized, emphasizing its role in creating high-performance polymers (Kimura et al., 2001).

Biocatalysis

  • Biocatalytic Production of 2,6-Difluorobenzamide : A study explored the efficient production of 2,6-difluorobenzamide using recombinant Escherichia coli expressing nitrile hydratase. This highlights the biotechnological applications of 2,6-difluorobenzonitrile (Yang et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

properties

IUPAC Name

2,6-difluoro-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAYAJBYFPLWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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